![molecular formula C21H19N3O3S B2836384 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034373-25-4](/img/structure/B2836384.png)
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thiophene ring, and a chromene ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the chromene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These derivatives were tested against bacterial strains such as E. coli, B. mycoides, and C. albicans. Notably, four compounds demonstrated superior antimicrobial activity.
- The compound’s structure contains heterocyclic moieties, making it relevant in medicinal chemistry. Benzimidazoles, a class of bioactive heterocyclic compounds, have been effective against various microorganisms . The presence of the pyrazole and thiophene rings in this compound may contribute to its bioactivity.
- Hydrazonoyl halides, including the starting materials used in the synthesis of this compound, are versatile in chemical reactions. They participate in the formation of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds . Researchers have explored their reactivity in the synthesis of 1,3,4-thiadiazoles, which are of interest due to their diverse biological properties[1, 3].
Antimicrobial Activity
Bioactive Heterocyclic Compounds
Chemical Reactivity and Synthesis
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-20(19-8-5-11-28-19)14(2)24(23-13)10-9-22-21(26)18-12-16(25)15-6-3-4-7-17(15)27-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZUROAKVGMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide |
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